molecular formula C8H8N4O2 B3096233 1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester CAS No. 127478-32-4

1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester

Cat. No. B3096233
CAS RN: 127478-32-4
M. Wt: 192.17 g/mol
InChI Key: DDLSTFKTWZJAPB-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester is a type of heterocyclic compound . It’s a part of the 1,2,4-triazolo[4,3-b]pyridazine family, which is known for its wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-Triazolo[4,3-b]pyridazine derivatives involves various synthetic approaches . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .


Molecular Structure Analysis

The molecular structure of this compound is part of the triazolopyridazine family . The structure of this compound is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring .

Future Directions

The future directions for research on 1,2,4-Triazolo[4,3-b]pyridazine-7-carboxylic acid ethyl ester could involve further exploration of its synthesis, properties, and potential applications. The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a potential area of interest .

properties

IUPAC Name

ethyl [1,2,4]triazolo[4,3-b]pyridazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-8(13)6-3-7-11-9-5-12(7)10-4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLSTFKTWZJAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NN=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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